Stereochemical Purity via Optical Rotation
Ethylgonendione (CAS 21800-83-9) is defined as the (+)-enantiomer with a specific optical rotation of +98.0° to +103.0° (c=1, CHCl3) [1]. In contrast, the racemic mixture, DL-Ethylgonendione (CAS 23477-67-0), exhibits a specific rotation of 0°. This quantifiable stereochemical difference is critical for ensuring the synthesis of the correct enantiomer of norgestrel (levonorgestrel), as the use of the racemic starting material could introduce unwanted stereoisomers and complicate purification [2].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +98.0° to +103.0° (c=1, CHCl3) |
| Comparator Or Baseline | DL-Ethylgonendione (CAS 23477-67-0): 0° |
| Quantified Difference | ~ +100° |
| Conditions | Measured at 20°C in chloroform |
Why This Matters
This ensures procurement of the correct optically pure starting material for asymmetric synthesis of levonorgestrel, preventing chiral contamination.
- [1] Tokyo Chemical Industry Co., Ltd. Ethylgonendione. Product Specification: Specific rotation [a]20/D 98.0 to 102.0 deg(c=1, CHCl3). View Source
- [2] Micheli RA, Hajos ZG, Cohen N, Parrish DR, Portland LA, Sciamanna W, Scott MA, Wehrli PA. Total syntheses of optically active 19-nor steroids.(+)-Estr-4-ene-3,17-dione and (+)-13β-ethylgon-4-ene-3,17-dione. Journal of Organic Chemistry. 1975;40(5):675-681. View Source
